molecular formula C9H12ClNO3S B1680481 Saclofen CAS No. 125464-42-8

Saclofen

Cat. No.: B1680481
CAS No.: 125464-42-8
M. Wt: 249.72 g/mol
InChI Key: JYLNVJYYQQXNEK-UHFFFAOYSA-N
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Description

Saclofen is a chemical compound known as 3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid. It is a competitive antagonist for the gamma-aminobutyric acid type B receptor. This compound is an analogue of the gamma-aminobutyric acid type B agonist baclofen . This compound has been studied for its potential therapeutic uses, particularly in the context of neurological disorders.

Mechanism of Action

Target of Action

Saclofen is a competitive antagonist for the GABA B receptor . The GABA B receptor is a heptahelical receptor, expressed as an obligate heterodimer, which couples to the Gi/o class of heterotrimeric G-proteins .

Mode of Action

this compound’s interaction with its targets results in a modest effect on the central nervous system . This is because G-proteins rely on an enzyme cascade to alter cell behavior, while ionotropic receptors immediately change the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns .

Biochemical Pathways

The action of this compound on the central nervous system affects several biochemical pathways. These particular receptors, presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents . Both result in inhibitory effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug molecule play a crucial role in its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are complex. In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Action Environment

It is known that environmental factors can influence the action of many drugs

Biochemical Analysis

Biochemical Properties

Saclofen interacts with the GABA B receptor, a heptahelical receptor expressed as an obligate heterodimer . This receptor couples to the Gi/o class of heterotrimeric G-proteins . This compound is a sulfonic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that acts as a competitive antagonist of the GABA B receptor .

Cellular Effects

The action of this compound on the central nervous system is modest because G-proteins rely on an enzyme cascade to alter cell behavior . These receptors presynaptically inhibit N- and P/Q- voltage-gated calcium channels (VGCCs) via a direct interaction of the dissociated beta gamma subunit of the g-protein with the intracellular loop between the 1st and 2nd domain of the VGCC’s alpha-subunit . Postsynaptically, these potentiate K ir currents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the GABA B receptor . This inhibition results in changes in the ionic permeability of the neuronal plasma membrane, thus changing its firing patterns . The GABA B receptor is coupled to the Gi/o class of heterotrimeric G-proteins .

Dosage Effects in Animal Models

In animal experiments, this compound is paradoxically observed to have an antiepileptic effect . This is probably because the GABA B effect is coupled to excitation in the thalamo-cortical circuits .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway . The GABA B receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Subcellular Localization

, which is a heptahelical receptor expressed as an obligate heterodimer.

Preparation Methods

Saclofen can be synthesized through various chemical routes. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently sulfonated to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Saclofen undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly involving the amino and sulfonic acid groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Saclofen has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Saclofen is similar to other gamma-aminobutyric acid type B receptor antagonists, such as phaclofen and CGP 35348. this compound is unique in its specific binding affinity and selectivity for the gamma-aminobutyric acid type B receptor. Unlike baclofen, which is an agonist, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic applications .

References

Properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLNVJYYQQXNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903970
Record name Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125464-42-8
Record name Saclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125464-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saclofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125464428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-(Aminomethyl)-4-chlorobenzeneethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRZ36BCQ1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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